molecular formula C19H30Cl2N2O2 B2688758 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 50743-78-7

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2688758
CAS RN: 50743-78-7
M. Wt: 389.36
InChI Key: JVJUBDZZRVMEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H30Cl2N2O2 and its molecular weight is 389.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The compound 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is associated with research in chemical synthesis and the development of novel compounds with potential therapeutic applications. Although direct studies on this specific compound are scarce, research on structurally related compounds provides insight into the methodologies and potential applications in medicinal chemistry. For example, the reaction of acetylenecarboxylic acid with amines leading to various hydrolyzed products has been explored, demonstrating the versatility of acetylenic compounds in synthesizing complex molecules with potential biological activities (Iwanami et al., 1964). Similarly, studies on Illicium dunnianum have yielded novel compounds, indicating the significance of chemical investigations in understanding biological properties and systematic positions of plant species (Sy et al., 1997).

Structural and Stereochemical Analysis

The structural and stereochemical analysis of related compounds, such as the stereochemical assignment of substituted 2-aminobicyclo derivatives via single crystal X-ray diffraction, underscores the importance of detailed structural characterization in medicinal chemistry. These studies aid in the understanding of molecular configurations and their impact on biological activity (Christensen et al., 2011).

Pharmacological Exploration

Research on derivatives and structurally similar compounds has explored their pharmacological potentials, such as the synthesis and tuberculostatic activity of specific piperazinylmethyl-oxadiazole and triazole derivatives. These studies demonstrate the ongoing efforts to identify new therapeutic agents and understand their mechanisms of action (Foks et al., 2004).

properties

IUPAC Name

1-(3-methylpent-1-yn-3-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.2ClH/c1-4-19(3,5-2)23-16-18(22)15-20-11-13-21(14-12-20)17-9-7-6-8-10-17;;/h1,6-10,18,22H,5,11-16H2,2-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJUBDZZRVMEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

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